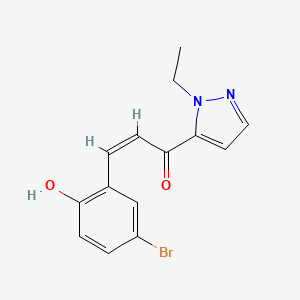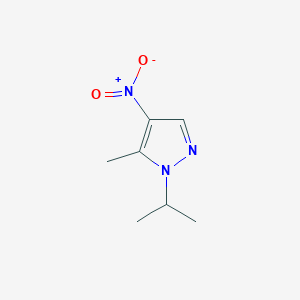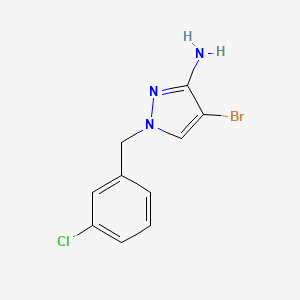![molecular formula C23H32N2O4 B14922841 3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide](/img/structure/B14922841.png)
3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Triethoxy-N’~1~-tricyclo[3311~3,7~]dec-2-ylidenbenzohydrazide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide typically involves multiple steps, including key reactions such as Diels-Alder reactions and Conia-ene reactions . The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the construction of the tricyclic framework through a series of cyclization reactions . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize the number of steps and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Triethoxy-N’~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxy-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]benzamide
- Tricyclo[4.2.2.22,5]dodeca-1,3,5,7,9,11-hexaene
- Tricyclo[5.2.1.01,5]decane
Uniqueness
What sets 3,4,5-Triethoxy-N’~1~-tricyclo[3311~3,7~]dec-2-ylidenbenzohydrazide apart from similar compounds is its specific tricyclic structure and the presence of the benzohydrazide moiety
Eigenschaften
Molekularformel |
C23H32N2O4 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
N-(2-adamantylideneamino)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C23H32N2O4/c1-4-27-19-12-18(13-20(28-5-2)22(19)29-6-3)23(26)25-24-21-16-8-14-7-15(10-16)11-17(21)9-14/h12-17H,4-11H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
BRHMITCQQYLMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=C2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14922760.png)
![N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B14922774.png)

![8,8-Dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14922782.png)
![Methyl 2-(1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B14922784.png)
![4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14922803.png)


![{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14922831.png)
![(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922833.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B14922835.png)
![Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14922845.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14922852.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)
